molecular formula C8H13N3 B14486097 (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine CAS No. 65558-71-6

(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine

Katalognummer: B14486097
CAS-Nummer: 65558-71-6
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: GAOJNWROYOMPFE-OLQVQODUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is a heterocyclic compound containing nitrogen atoms. Compounds with such structures are of significant interest due to their potential biological and pharmacological activities. This compound is part of the isoindole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential anticancer and antibacterial activities. Studies have shown that derivatives of this compound exhibit significant biological activities, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals. Its versatility and reactivity make it an essential component in manufacturing processes .

Wirkmechanismus

The mechanism of action of (3aR,7aS)-1-Imino-3a,4,5,6,7,7a-hexahydro-1H-isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Eigenschaften

CAS-Nummer

65558-71-6

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

(3aS,7aR)-3-imino-3a,4,5,6,7,7a-hexahydroisoindol-1-amine

InChI

InChI=1S/C8H13N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2,(H3,9,10,11)/t5-,6+

InChI-Schlüssel

GAOJNWROYOMPFE-OLQVQODUSA-N

Isomerische SMILES

C1CC[C@H]2[C@@H](C1)C(=NC2=N)N

Kanonische SMILES

C1CCC2C(C1)C(=NC2=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.